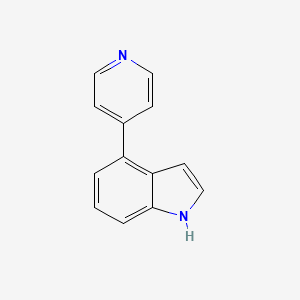

4-(Pyridin-4-yl)-1H-indole

Vue d'ensemble

Description

4-(Pyridin-4-yl)-1H-indole is a heterocyclic compound that features both a pyridine ring and an indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The pyridine ring can then be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action:

4-(Pyridin-4-yl)-1H-indole derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

- Indole-Acrylamide Derivatives: Research indicates that indole-acrylamide derivatives exhibit potent anticancer activity. For instance, one derivative demonstrated an IC50 of 5.0 µM against Huh7 hepatocellular carcinoma cells, inducing G2/M-phase cell cycle arrest and apoptosis .

- Xenograft Models: In vivo studies have shown that certain indole derivatives can significantly inhibit tumor growth in xenograft models, demonstrating a tumor growth inhibition rate of 75.4% without notable toxicity .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | Huh7 | 5.0 | Tubulin inhibition |

| 4 | MHCC-97H | - | G2/M phase arrest |

| 5 | MDA-MB-231 | 0.102 | Disruption of microtubule structure |

Neurological Applications

Potential for Neuroprotection:

Recent studies suggest that derivatives of this compound may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms under investigation.

Case Studies:

- In vitro Studies: Compounds have shown promise in reducing neuronal cell death in models of oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease .

Pharmacological Properties

Structure-Activity Relationship (SAR):

The pharmacological activity of this compound is influenced by its structural modifications. The introduction of various substituents can enhance its potency and selectivity towards specific biological targets.

Research Findings:

- Fluorine and Nitrogen Walk Approaches: These synthetic strategies have been employed to optimize the biological activity and metabolic stability of indole derivatives. The introduction of fluorine atoms has been linked to improved pharmacokinetic properties .

Synthesis and Development

Synthetic Routes:

The synthesis of this compound involves several methodologies, including:

- Sonogashira Coupling: This method has been utilized to create various analogs with enhanced biological activities.

- Fischer Indole Synthesis: Employed for the generation of aza-indoles, which are crucial for developing nitrogen-walk analogs .

Table 2: Synthetic Methods for Indole Derivatives

| Method | Description |

|---|---|

| Sonogashira Coupling | Coupling of aryl halides with alkynes |

| Fischer Indole Synthesis | Formation from phenylhydrazones |

Mécanisme D'action

The mechanism of action of 4-(Pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Pyridin-4-yl)-1H-indazole

- N-(Pyridin-4-yl)pyridin-4-amine

- 3-(Pyridin-4-yl)-1,2,4-triazine

Uniqueness

4-(Pyridin-4-yl)-1H-indole is unique due to its specific combination of the indole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in drug discovery and development.

Activité Biologique

4-(Pyridin-4-yl)-1H-indole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features an indole ring system fused with a pyridine moiety. This structural combination is known to enhance the compound's interaction with biological targets due to the unique electronic and steric properties imparted by the pyridine ring.

Anticancer Activity

Research has demonstrated that indole derivatives, including this compound, exhibit potent anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines. A study indicated that certain indole derivatives could significantly reduce the viability of MCF-7 and MDA-MB-231 breast cancer cell lines, suggesting their potential as histone deacetylase inhibitors .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| MDA-MB-231 | 18.5 |

Antimycobacterial Activity

In addition to anticancer effects, compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis (Mtb). A series of indole derivatives were evaluated for their antimycobacterial properties, revealing that certain compounds could inhibit Mtb growth effectively at low concentrations . The mechanism involves metabolic incorporation leading to toxic effects on the bacteria.

Table 2: Antimycobacterial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Effectiveness |

|---|---|---|

| This compound | 0.5 | High |

Anti-inflammatory Properties

Indoles are also recognized for their anti-inflammatory activities. The inhibition of the enzyme lipoxygenase (LOX), which plays a crucial role in inflammatory processes, has been observed in studies involving indole derivatives . The ability to inhibit LOX suggests potential therapeutic applications in treating inflammatory diseases.

Table 3: Inhibition of Lipoxygenase by Indole Derivatives

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| This compound | 20.0 | Moderate |

| Other Indoles | Varies | Varies |

Case Study: Anticancer Efficacy

A recent study evaluated a series of indole derivatives for their anticancer properties. Among them, this compound showed significant cytotoxicity against breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment, revealing that the compound effectively induced apoptosis in cancer cells through caspase activation.

Resistance Mechanisms in Mycobacterium tuberculosis

Another important aspect of research on indoles is understanding resistance mechanisms in Mtb. Studies have shown that metabolic pathways can be modulated to counteract the effects of indole derivatives, indicating the need for combination therapies that include these compounds alongside traditional antibiotics .

Propriétés

IUPAC Name |

4-pyridin-4-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXUXBUGFPLVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.